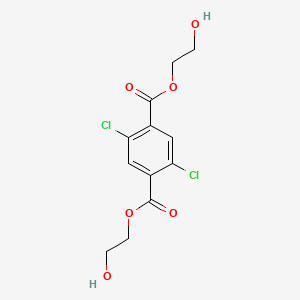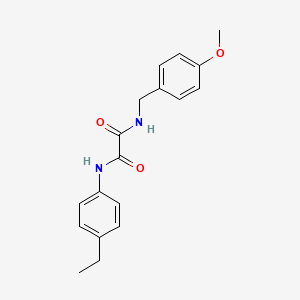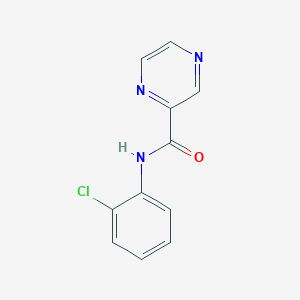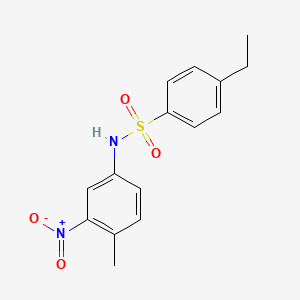
bis(2-hydroxyethyl) 2,5-dichloroterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxyethyl) 2,5-dichloroterephthalate (BHDP) is a chemical compound that belongs to the family of terephthalates. BHDP is used in various industrial applications, including the production of polymers, resins, and coatings. BHDP has also been studied for its potential use in biomedical applications due to its unique properties.
Mécanisme D'action
Bis(2-hydroxyethyl) 2,5-dichloroterephthalate is a hydrophobic compound that can interact with cell membranes. bis(2-hydroxyethyl) 2,5-dichloroterephthalate has been shown to disrupt the lipid bilayer of cell membranes, leading to cell death. bis(2-hydroxyethyl) 2,5-dichloroterephthalate has also been shown to inhibit the activity of enzymes involved in cell metabolism, leading to a decrease in cell viability.
Biochemical and Physiological Effects:
bis(2-hydroxyethyl) 2,5-dichloroterephthalate has been shown to have low toxicity and excellent biocompatibility. bis(2-hydroxyethyl) 2,5-dichloroterephthalate can be used as a carrier for drugs and other therapeutic agents without causing significant adverse effects. bis(2-hydroxyethyl) 2,5-dichloroterephthalate has also been shown to support cell growth and proliferation, making it a promising material for tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2-hydroxyethyl) 2,5-dichloroterephthalate has several advantages for lab experiments, including its low toxicity, excellent biocompatibility, and ability to support cell growth and proliferation. However, bis(2-hydroxyethyl) 2,5-dichloroterephthalate has some limitations, including its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the study of bis(2-hydroxyethyl) 2,5-dichloroterephthalate. One potential area of research is the development of new methods for synthesizing bis(2-hydroxyethyl) 2,5-dichloroterephthalate with improved purity and yield. Another area of research is the development of new applications for bis(2-hydroxyethyl) 2,5-dichloroterephthalate in drug delivery and tissue engineering. Finally, the mechanism of action of bis(2-hydroxyethyl) 2,5-dichloroterephthalate needs to be further elucidated to understand its potential for use in biomedical applications.
Méthodes De Synthèse
Bis(2-hydroxyethyl) 2,5-dichloroterephthalate can be synthesized by the reaction of terephthalic acid with ethylene glycol and thionyl chloride. The reaction takes place under reflux conditions and produces bis(2-hydroxyethyl) 2,5-dichloroterephthalate as a white solid. The purity of bis(2-hydroxyethyl) 2,5-dichloroterephthalate can be improved by recrystallization.
Applications De Recherche Scientifique
Bis(2-hydroxyethyl) 2,5-dichloroterephthalate has been studied for its potential use in biomedical applications, including drug delivery and tissue engineering. bis(2-hydroxyethyl) 2,5-dichloroterephthalate has been shown to have excellent biocompatibility and can be used as a carrier for drugs and other therapeutic agents. bis(2-hydroxyethyl) 2,5-dichloroterephthalate can also be used as a scaffold material for tissue engineering due to its ability to support cell growth and proliferation.
Propriétés
IUPAC Name |
bis(2-hydroxyethyl) 2,5-dichlorobenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O6/c13-9-6-8(12(18)20-4-2-16)10(14)5-7(9)11(17)19-3-1-15/h5-6,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIUMNYPGONCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C(=O)OCCO)Cl)C(=O)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-nitro-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5188560.png)


![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5188579.png)

![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)

![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)